6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol
Overview
Description
6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol is an organic compound that features a hexanol chain attached to a dihydroisoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol typically involves the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Reduction to Dihydroisoquinoline: The isoquinoline ring is then reduced to dihydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Attachment of the Hexanol Chain: The hexanol chain can be introduced through a nucleophilic substitution reaction, where the dihydroisoquinoline is reacted with a suitable alkyl halide (e.g., 6-bromohexanol) in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly at the dihydroisoquinoline ring, using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl₂), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde
Reduction: Formation of fully reduced isoquinoline derivatives
Substitution: Formation of alkyl halides or other substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of isoquinoline derivatives with biological targets. It may also serve as a starting point for the development of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, materials, and polymers. Its functional groups allow for modifications that can enhance the properties of industrial products.
Mechanism of Action
The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The dihydroisoquinoline ring can mimic the structure of natural ligands, allowing the compound to modulate biological pathways. The hexanol chain may also contribute to the compound’s overall activity by affecting its solubility, permeability, and binding affinity.
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexanoic acid: Similar structure with a carboxylic acid group instead of a hydroxyl group.
6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-amine: Similar structure with an amine group instead of a hydroxyl group.
6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-thiol: Similar structure with a thiol group instead of a hydroxyl group.
Uniqueness
6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol is unique due to the presence of both the dihydroisoquinoline ring and the hexanol chain. This combination of structural features allows for diverse chemical reactivity and potential biological activity. The hydroxyl group provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Biological Activity
Overview
6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol is a compound that integrates a dihydroisoquinoline moiety with a hexanol chain, making it a subject of interest in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, potentially leading to therapeutic applications.
- Molecular Formula : C_{15}H_{21}N
- Molecular Weight : 233.35 g/mol
- CAS Number : 88014-18-0
The biological activity of this compound is primarily attributed to its ability to mimic natural ligands, allowing it to modulate various biological pathways. The hydroxyl group enhances its solubility and binding affinity to molecular targets such as enzymes and receptors.
1. Antitumor Activity
Research indicates that derivatives of dihydroisoquinoline, including this compound, exhibit significant antitumor properties. For instance, compounds designed to inhibit Protein Arginine Methyltransferase 5 (PRMT5) have shown promising results in preclinical studies:
Compound | IC50 (nM) | GI50 (nM) | Model |
---|---|---|---|
GSK-3326595 | 5.5 | - | Clinical trial |
Compound 46 | 8.5 | 18 | MV4-11 cells |
Compound 46 demonstrated potent PRMT5 inhibition and anti-proliferative activity in leukemia models, suggesting that compounds with similar structures could serve as effective therapeutic agents against cancer .
2. Antifungal Activity
Dihydroisoquinoline derivatives have also been evaluated for their antifungal properties. A study highlighted the effectiveness of various derivatives against phytopathogens:
Compound | Inhibition Rate (%) | Target Pathogen |
---|---|---|
I23 | 96.5 (at 5 mg/pot) | Pythium recalcitrans |
Hymexazol | 63.9 | Pythium recalcitrans |
The compound I23 exhibited superior antifungal activity compared to commercial standards, indicating potential for agricultural applications .
3. Antibacterial Activity
While specific data on the antibacterial effects of this compound is limited, related quinoline derivatives have demonstrated significant antibacterial properties against various strains, suggesting that this compound may share similar activities .
Case Study 1: PRMT5 Inhibition
In a targeted study on PRMT5 inhibitors, compound derivatives were synthesized and screened for their ability to inhibit PRMT5 activity in leukemia cell lines. Compound 46 was identified as a lead candidate due to its low IC50 value and demonstrated efficacy in xenograft models .
Case Study 2: Antifungal Efficacy
A series of dihydroisoquinoline derivatives were tested against multiple fungal strains. The results indicated that structural modifications significantly influenced antifungal potency, with certain substitutions enhancing activity against specific pathogens .
Properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)hexan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c17-12-6-2-1-5-10-16-11-9-14-7-3-4-8-15(14)13-16/h3-4,7-8,17H,1-2,5-6,9-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKCMIBKSSNORG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518187 | |
Record name | 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88014-18-0 | |
Record name | 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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